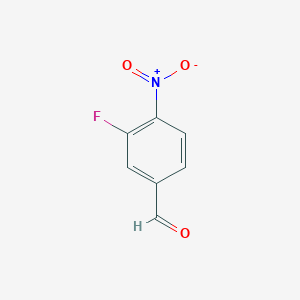

3-Fluoro-4-nitrobenzaldehyde

Numéro de catalogue B063256

Poids moléculaire: 169.11 g/mol

Clé InChI: BWUIGISQVCIQBT-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US08236954B2

Procedure details

N-methyl piperazine (1.97 mL, 17.8 mmol) was added dropwise to a solution of 3-fluoro-4-nitrobenzaldehyde (1.50 g, 8.88 mmol) and acetic acid (0.20 mL, 3.54 mmol) in toluene (8.4 mL) at room temperature. The reaction mixture was stirred for 1.5 h at room temperature before the addition of further toluene (3.15 mL) and sodium triacetoxyborohydride (2.97 g, 14.0 mmol). The reaction mixture was stirred for 70 min and then further sodium triacetoxyborohydride (0.40 g, 1.9 mmol) was added. The reaction mixture was stirred for 50 min, and then quenched by the addition of MeOH (2 mL) and saturated aqueous NaHCO3 (10 mL). The reaction mixture was stirred for 30 min. The phases were separated and the aqueous layer was extracted with toluene (2×20 mL, 1×10 mL). The combined organic extracts were concentrated under reduced pressure and purified by flash column chromatography (EtOAc:MeOH:NEt3 19:1:0.1) to give the title compound (1.85 g, 82%) as an orange oil.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[F:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18])[CH:12]=O.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C1(C)C=CC=CC=1>[F:8][C:9]1[CH:10]=[C:11]([CH2:12][N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)[CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.97 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCNCC1

|

|

Name

|

|

|

Quantity

|

1.5 g

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(C=O)C=CC1[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

0.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

8.4 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

2.97 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

|

|

Name

|

|

|

Quantity

|

3.15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 70 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred for 50 min

|

|

Duration

|

50 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched by the addition of MeOH (2 mL) and saturated aqueous NaHCO3 (10 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted with toluene (2×20 mL, 1×10 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined organic extracts were concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by flash column chromatography (EtOAc:MeOH:NEt3 19:1:0.1)

|

Outcomes

Product

Details

Reaction Time |

70 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC=1C=C(C=CC1[N+](=O)[O-])CN1CCN(CC1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.85 g | |

| YIELD: PERCENTYIELD | 82% | |

| YIELD: CALCULATEDPERCENTYIELD | 82.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |